2-Chloro-3-oxopentyl acetate

Beschreibung

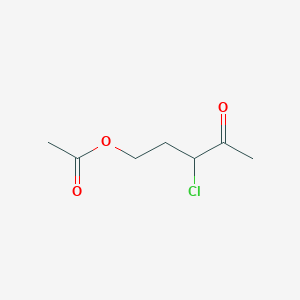

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3-chloro-4-oxopentyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-5(9)7(8)3-4-11-6(2)10/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKQGYIKTRJVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCOC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926767 | |

| Record name | 3-Chloro-4-oxopentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13051-49-5 | |

| Record name | 5-(Acetyloxy)-3-chloro-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13051-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 3-chloro-5-hydroxy-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-oxopentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-oxopentyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 3 Oxopentyl Acetate

Batch Synthesis Approaches and Optimization Studies

Traditional Reaction Pathways and Reagent Systems Utilizing Acetyl Butyrolactone and Chlorinating Agents

Early batch syntheses of 2-chloro-3-oxopentyl acetate (B1210297) involved the sequential chlorination and acylation of pentyl acetate derivatives. A common pathway starts with the chlorination of 2-acetyl-γ-butyrolactone. engineering.org.cngoogle.comgoogle.com In a typical laboratory procedure, the sodium salt of 2-acetyl-γ-butyrolactone is dissolved in water and treated with gaseous chlorine. google.comgoogle.com This reaction yields 2-acetyl-2-chloro-γ-butyrolactone with high selectivity. google.comgoogle.com

Alternative chlorinating agents such as sulfuryl chloride (SO₂Cl₂) have also been employed. researchgate.net For instance, 3-oxopentyl acetate could be treated with chlorine gas or sulfuryl chloride in a solvent like dichloromethane (B109758) at controlled temperatures ranging from 0–25°C for several hours. The resulting crude chlorinated product would then undergo acylation.

Another approach involves the reaction of the dianion of ethyl 2-chloroacetoacetate with electrophiles to create 2-chloro-3-oxoalkanoates. researchgate.net

However, these traditional batch methods often suffer from several drawbacks, including low yields (typically in the range of 50-65%), the formation of byproducts due to over-chlorination, and the need for labor-intensive purification steps such as multiple extractions and distillations. Furthermore, scalability can be an issue due to the exothermic nature of the chlorination reaction, which requires precise temperature control. High solvent consumption, sometimes as much as 10 liters per kilogram of product, also presents an environmental and economic challenge.

Table 1: Comparison of Traditional Batch Synthesis Parameters

| Parameter | Value |

|---|---|

| Starting Material | 2-Acetyl-γ-butyrolactone salt google.comgoogle.com or 3-Oxopentyl acetate |

| Chlorinating Agent | Chlorine gas google.comgoogle.com or Sulfuryl chloride |

| Solvent | Water google.comgoogle.com or Dichloromethane |

| Reaction Temperature | 0–30°C google.comgoogle.com |

| Reaction Time | 3–6 hours google.comgoogle.com |

| Typical Yield | 50–65% |

This table summarizes typical parameters for the batch synthesis of 2-chloro-3-oxopentyl acetate and its precursors.

Mechanistic Investigations of Batch Processes

The synthesis of 2-chloro-3-oxoesters can proceed through the formation of a dianion intermediate. For example, the dianion of ethyl 2-chloroacetoacetate can be reacted regioselectively with various electrophiles. researchgate.net

In the chlorination of acetyl compounds, the reaction mechanism often involves the formation of an enolate or enol, which then attacks the chlorinating agent. The regioselectivity of the chlorination is a critical factor, and side reactions can lead to the formation of undesired isomers or polychlorinated products.

Continuous Flow Synthesis of this compound

To overcome the limitations of batch synthesis, researchers have developed continuous flow methodologies for the production of this compound. smolecule.comengineering.org.cnacs.orgresearchgate.netacs.orgresearchgate.net These methods offer significant advantages, including enhanced safety, improved heat and mass transfer, shorter reaction times, and higher yields. acs.orgresearchgate.net

Process Development and Reactor Design in Flow Chemistry

The development of a continuous flow process for this compound involves integrating multiple reaction and purification steps into a single, streamlined system. acs.orgacs.org This approach often includes two main chemical transformations and an inline extraction step, eliminating the need for intermediate purification and solvent exchange. acs.orgacs.org

A key aspect of the reactor design is the use of corrosion-resistant materials, such as silicon carbide (SiC) or Teflon-coated microchannels, especially for the chlorination step where corrosive reagents like chlorine gas are used. engineering.org.cnresearchgate.net The entire continuous process can be operated for extended periods, with one study reporting smooth operation for 12 hours, producing a significant amount of the desired product at a steady rate. acs.orgacs.org The total residence time in such a system can be as short as approximately 32 minutes. acs.orgacs.org

Flow chemistry allows for precise control over reaction parameters, leading to significant optimization of the chlorination step. acs.orgacs.org In a continuous flow setup, the chlorination of acetyl butyrolactone with chlorine gas can be achieved at room temperature with a residence time of only 30 seconds. acs.orgacs.org This is a dramatic reduction compared to the hours-long reaction times required in batch processes.

One study demonstrated a 95% conversion to the chlorinated intermediate in a tubular reactor at 25°C with a 30-second residence time. Another report highlighted a 98% conversion with a 15-second residence time using static micromixers to improve mass transfer. The use of micromixers enhances the mixing of reactants, which is particularly beneficial for gas-liquid reactions like chlorination. Computational fluid dynamics (CFD) simulations have been used to validate the design of these mixers, showing a significant reduction in axial dispersion compared to conventional reactors. acs.orgacs.org

A significant innovation in the continuous flow synthesis of this compound is the simplification of the decarboxylation/acylation step through the use of a cross-mixer. engineering.org.cnacs.orgresearchgate.netacs.org In this setup, the crude product from the chlorination step is directly mixed with an acetic acid solution in a cross-mixer. engineering.org.cnresearchgate.net This technique eliminates the need for acetic anhydride (B1165640) as an acylating agent, which is typically required in batch processes. acs.orgacs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Metric | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Yield | 50–75% | 85–95% |

| Purity | 80–90% | 93–96% |

| Reaction Time | 6–8 hours | <1 hour |

| Solvent Consumption | 8–10 L/kg | 1–2 L/kg |

| Scalability | Limited | High |

This interactive table provides a comparative analysis of key metrics for batch and continuous-flow synthesis methods for this compound.

Kinetic Studies in Continuous Flow Regimes

Continuous flow chemistry offers significant advantages over traditional batch processing by providing superior control over reaction parameters, leading to enhanced safety, yield, and purity. nih.govacs.org In the synthesis of related α-chloroketones, kinetic parameters such as residence time, temperature, and stoichiometric ratios are precisely managed to optimize output.

Key kinetic parameters evaluated in such systems include:

Residence Time: Short residence times, on the order of seconds to minutes, are sufficient for complete conversion, highlighting the rapid kinetics of the reactions involved. acs.org

Temperature Control: Microreactors provide excellent heat transfer, allowing for precise temperature control that is critical for selective reactions and preventing thermal decomposition of sensitive intermediates. researchgate.net

Stoichiometry: The continuous addition of reagents allows for the maintenance of optimal stoichiometric ratios throughout the reaction, preventing localized excesses that can lead to side reactions. researchgate.net

Computational Fluid Dynamics (CFD) Simulations for Process Optimization and Micromixing Analysis

Computational Fluid Dynamics (CFD) has become an essential tool for designing, analyzing, and optimizing chemical reactors. mdpi.commdpi.com CFD models solve the fundamental equations of fluid mechanics to predict fluid behavior, including complex interactions like turbulence, heat transfer, and multiphase flows. mdpi.commdpi.com

In the context of synthesizing this compound and its analogs, CFD simulations are particularly valuable for optimizing micromixing, which is critical in fast, multiphase reactions. A study on the continuous flow synthesis of 3-chloro-4-oxopentyl acetate utilized CFD to analyze and improve the performance of a cross-mixer used in the decarboxylation/acylation step. acs.orgacs.org This simulation of liquid-liquid two-phase streams helped in designing a process that simplified the reaction by no longer requiring acetic anhydride. acs.orgacs.org The CFD analysis validated that the mixer design could significantly reduce axial dispersion compared to conventional reactors, thereby improving efficiency and purity.

CFD modeling provides key insights into:

Flow Patterns: Visualizing the flow of reactants within the microchannels to identify potential dead zones or inefficient mixing areas.

Mass and Heat Transfer: Quantifying the rates of mass and heat transfer to ensure they are not limiting factors in the reaction. mdpi.com

Phase Interaction: Modeling the behavior of gas-liquid or liquid-liquid systems to optimize contact area and reaction rates. acs.org

Scale-Up Considerations and Industrial Relevance of Continuous Flow Methods

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, which continuous flow technology is well-equipped to address. mit.edu Continuous processes offer easier scalability, improved safety when handling hazardous reagents, and consistent product quality. researchgate.net

The synthesis of 3-chloro-4-oxopentyl acetate serves as a compelling case study for the industrial relevance and scalability of these methods. A fully continuous process was operated smoothly for 12 hours, producing approximately 19.1 grams of the desired product with a purity of 96% and a production rate of 1.79 g/h. acs.orgacs.org Other continuous flow syntheses of α-chloro ketones have demonstrated throughputs as high as 10.6 g/h. researchgate.net This demonstrates the robustness and potential for large-scale manufacturing. The compound is a crucial intermediate in the industrial synthesis of Vitamin B1 (Thiamine), underscoring its importance. acs.orgengineering.org.cn

A comparative analysis highlights the advantages of continuous flow over traditional batch synthesis for this class of compounds.

| Metric | Batch Synthesis | Continuous-Flow Synthesis |

| Yield | 50–75% | 85–95% |

| Purity | 80–90% | 93–96% |

| Reaction Time | 6–8 hours | < 1 hour |

| Solvent Consumption | 8–10 L/kg | 3–4 L/kg |

| Data derived from a comparative study on 3-chloro-4-oxopentyl acetate synthesis. |

Novel Synthetic Strategies and Green Chemistry Principles

In line with the principles of green chemistry, modern synthetic strategies aim to reduce environmental impact by developing more efficient catalysts, minimizing solvent use, and employing alternative energy sources. mdpi.compandawainstitute.com

Catalyst Development for Enhanced Selectivity and Yield

The development of novel catalysts is central to improving the synthesis of complex molecules like this compound. Research focuses on catalysts that can enhance reaction rates, improve selectivity, and operate under milder, more environmentally benign conditions.

Examples of catalyst development applicable to analogous syntheses include:

Immobilized Catalysts: Polymer-supported chiral phosphoric acid catalysts have been used in the continuous flow enantioselective synthesis of building blocks for various pharmaceuticals. nih.gov Immobilization facilitates easy separation and recycling of the expensive catalyst, a key principle of green chemistry. nih.gov

Base Optimization: In reactions where a base is used as a catalyst or reagent, its choice and concentration are critical. In the synthesis of a chloro-triazole ketone, it was found that increasing the molar equivalents of the base (K2CO3) proportionally increased the product yield up to a certain point, after which byproduct formation increased. bibliotekanauki.pl The optimal yield was achieved at a 1.3:1.0 ratio of base to the starting chloroketone. bibliotekanauki.pl

Acetate Catalysis: In related fields, acetates have been employed as effective and low-cost catalysts. For instance, manganese acetate, zinc acetate, or iron acetate can catalyze the one-step oxidation of 2-chloro-3-alkyl pyridines to 2-chloronicotinic acid, a process that aligns with green chemistry principles due to its simplicity and the use of less-polluting oxidants like ozone. google.com

Solvent-Free or Reduced-Solvent Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. researchgate.net Solvent-free, or neat, reactions offer significant advantages, including reduced waste, lower energy consumption, and often enhanced reaction rates and higher product yields. cem.comrsc.org

For chemical systems involving α-halo ketones, solvent-free methods have proven highly effective, particularly when combined with microwave irradiation. A notable example is the one-pot synthesis of thiiranes from α-halo ketones. organic-chemistry.org This method involves irradiating a mixture of the α-haloketone, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride (B1222165) in the absence of any solvent. organic-chemistry.org The reaction is significantly more efficient than conventional heating methods and avoids the use of hazardous solvents. organic-chemistry.org Another approach involves conducting reactions in aqueous media, which is considered a green solvent. The synthesis of β-keto-sulfones from α-haloketones proceeds efficiently in water under microwave irradiation, offering an eco-friendly alternative to methods requiring organic solvents. tandfonline.com

Microwave-Assisted Synthesis in Analogous Chemical Systems

Microwave-assisted organic synthesis is a well-established green chemistry technique that can dramatically accelerate reaction times, increase yields, and improve selectivity compared to conventional heating. univpancasila.ac.idscielo.org.mx This technology has been successfully applied to reactions involving α-halo ketones, the chemical class to which this compound belongs.

Microwave irradiation has been effectively used to synthesize a variety of compounds from α-halo ketone precursors. The rapid and efficient synthesis of thiiranes and β-keto-sulfones are prime examples. organic-chemistry.orgtandfonline.com In the synthesis of quinolone signaling molecules, a key step involves the reaction of an α-chloro ketone with an anthranilic acid under microwave irradiation, a process that takes about 30 minutes to complete. nih.govcam.ac.uk These examples demonstrate the versatility of microwave-assisted synthesis for analogous systems.

| Starting Material | Product | Reaction Conditions | Yield | Reference |

| α-Haloketone | Thiirane | Solvent-free, Alumina-supported NaBH4, Microwave | 81-94% | organic-chemistry.org |

| α-Haloketone | β-Keto-sulfone | Aqueous medium, Microwave, 100°C | >95% | tandfonline.com |

| α-Chloro ketone | 2-Alkyl-4-quinolone | Anthranilic acid, Microwave | Good | nih.govcam.ac.uk |

| This table summarizes findings from microwave-assisted syntheses starting from α-halo ketones. |

Reaction Mechanisms and Mechanistic Studies of 2 Chloro 3 Oxopentyl Acetate Transformations

Elucidation of Chlorination Mechanisms in Alpha-Keto Esters

The introduction of a chlorine atom at the α-position of a β-keto ester, a class of compounds to which 2-Chloro-3-oxopentyl acetate (B1210297) belongs, is a pivotal transformation. The mechanism of this α-halogenation can proceed under either acidic or basic conditions. wikipedia.org

Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. wikipedia.orglibretexts.org A subsequent deprotonation by a weak base (like the solvent) leads to the formation of a key intermediate: an enol. libretexts.orgyoutube.com This enol, with its electron-rich carbon-carbon double bond, acts as a nucleophile, attacking an electrophilic chlorine source (e.g., Cl₂). youtube.com The final step involves deprotonation of the regenerated carbonyl oxygen to yield the α-chloro product and regenerate the acid catalyst. libretexts.org The rate-determining step in this process is typically the formation of the enol intermediate. libretexts.org

In basic media, a base abstracts an acidic α-hydrogen to form an enolate ion. wikipedia.orgyoutube.com This enolate then acts as the nucleophile, attacking the electrophilic chlorine source. youtube.com In contrast to acid-catalyzed reactions where monohalogenation is favored, base-promoted halogenation can lead to multiple halogenations on the same carbon. This is because the electron-withdrawing effect of the first halogen increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and halogenation faster. wikipedia.org

Modern synthetic methods have also focused on enantioselective chlorination, employing chiral catalysts to control the stereochemical outcome. For instance, Cinchona alkaloids have been used in combination with hypervalent iodine-based chlorine transfer reagents. nih.gov Mechanistic investigations suggest that the Cinchona alkaloid acts as a nucleophilic catalyst, reacting with the chlorinating agent to generate a chiral electrophilic chlorine-transfer reagent in situ. nih.govresearchgate.net This chiral reagent then delivers the chlorine atom to one face of the β-keto ester enolate, leading to high enantioselectivity. nih.gov

Table 1: Catalytic Systems for Asymmetric α-Chlorination of β-Keto Esters

| Catalyst System | Chlorine Source | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ti(TADDOLato) Complexes | N-Chlorosuccinimide (NCS) | Cyclic β-Keto Esters | Up to 90% | mdpi.com |

| Cinchona Alkaloids | Hypervalent Iodine Reagents | Various β-Keto Esters | Good enantioselectivities | nih.gov |

| Hybrid Amide-Based Cinchona Derivatives | N-Chlorosuccinimide (NCS) | Indanone & Tetralone Carboxylates | Up to 97% | nih.gov |

| Chiral 2-Aminoalcohol Derivatives | N-Chlorosuccinimide (NCS) | Cyclic β-Keto Esters | Up to 84% | researchgate.net |

Mechanisms of Acylation and Decarboxylation Steps

β-keto esters like 2-Chloro-3-oxopentyl acetate can undergo hydrolysis and subsequent decarboxylation. aklectures.com This process is typically initiated by either acid- or base-catalyzed hydrolysis of the ester group to form a β-keto acid. This intermediate is often unstable and readily loses carbon dioxide through a cyclic transition state (a six-membered ring involving the carboxylic acid proton and the β-carbonyl group), especially upon heating, to yield a ketone. aklectures.comrsc.org

Palladium-catalyzed decarboxylation offers a milder alternative. Allyl β-keto esters, for example, can undergo oxidative addition with a palladium(0) catalyst, followed by a facile decarboxylation to form a π-allylpalladium enolate intermediate. nih.gov This intermediate can then undergo various transformations. nih.gov

Acylation reactions at the γ-position of β-keto esters have also been developed. These reactions often proceed by generating a dicarbanion (dianion) using a strong base. researchgate.net The more reactive carbanion at the γ-position can then be acylated, leading to the formation of β,δ-diketo esters. researchgate.net Transesterification of β-keto esters represents another form of acylation, often catalyzed by Lewis acids. Mechanistic proposals suggest the formation of a six-membered transition state where a catalyst like a boronic acid coordinates to both carbonyl oxygens, facilitating the exchange of the alcohol moiety. rsc.org An alternative pathway may involve the formation of a reactive acylketene intermediate. rsc.org

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is of significant interest, particularly in the context of its synthesis. During acid-catalyzed α-chlorination, the reaction proceeds through a planar, achiral enol intermediate. libretexts.org Consequently, if the starting material were chiral at a different position but the α-carbon was prochiral, the chlorination would typically result in a racemic mixture of the two possible stereoisomers at the α-carbon. libretexts.org

Achieving stereocontrol during the chlorination of β-keto esters requires the use of asymmetric catalysis. As mentioned previously, chiral catalysts create a chiral environment that forces the reaction to proceed through a diastereomeric transition state, favoring the formation of one enantiomer over the other. nih.gov The use of Cinchona alkaloid derivatives as phase-transfer catalysts for the α-chlorination of β-keto esters with N-chlorosuccinimide (NCS) has proven highly effective. nih.gov These catalysts can provide high levels of asymmetric induction, leading to products with excellent enantiomeric excess (ee). nih.gov Similarly, chiral metal complexes, such as those involving Titanium-TADDOLato, can effectively block one prochiral face of the enolate, directing the attack of the electrophilic fluorine source in fluorination reactions, a process analogous to chlorination. mdpi.com

Table 2: Enantioselectivity in Asymmetric Halogenation of β-Keto Esters

| Substrate | Catalyst | Halogen Source | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| Methyl 1-indanone-2-carboxylate | Hybrid Amide-Cinchona Alkaloid (0.5 mol%) | NCS | 99% | 97% | nih.gov |

| Ethyl 1-indanone-2-carboxylate | Hybrid Amide-Cinchona Alkaloid (0.5 mol%) | NCS | 99% | 95% | nih.gov |

| t-Butyl 1-indanone-2-carboxylate | Fe(III)-salan complex | NFSI | 97% | 96% | mdpi.com |

| α-Substituted acyclic β-keto ester | Ti/TADDOL complex | Selectfluor® | - | 90% | mdpi.com |

Computational Chemistry Approaches to Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways and energetics of transformations involving keto esters. jst.go.jpacs.org These studies provide detailed insights into transition state structures, reaction energy barriers, and the origins of stereoselectivity. jst.go.jp

For example, computational analyses of metal-catalyzed reactions of α-keto esters have been used to compare different potential reaction pathways. acs.org Studies have evaluated the energy profiles of different coordination modes of the keto ester to the metal center, showing how the ligand environment dictates facial selectivity. jst.go.jpacs.org By calculating the energy barriers for different transition states, researchers can predict the most likely reaction mechanism and the resulting stereochemical outcome. jst.go.jp

In the context of prebiotic synthesis, DFT calculations have been used to investigate the plausibility of amino acid formation from α-keto acids, which are structurally related to the core of this compound. nih.gov These studies assessed the energy barriers for key steps, such as the nucleophilic attack of an amine on the keto group, providing insights into the feasibility of proposed synthetic routes. nih.gov Computational modeling has also been applied to understand enzyme-catalyzed reactions involving α-keto acids, helping to determine the rate-determining step and the role of the enzyme's active site in the reaction mechanism. nih.gov For instance, calculations can predict vibrational frequencies that can be compared with experimental spectroscopic data to confirm the structure of intermediates, such as the enolate form of a bound substrate. nih.gov

Table of Compounds

| Compound Name | Functional Group Class |

|---|---|

| This compound | α-Halo ketone, β-Keto ester |

| N-Chlorosuccinimide (NCS) | Chlorinating agent |

| Acetone | Ketone |

| Bromoacetone | α-Halo ketone |

| Methyl vinyl ketone | α,β-Unsaturated ketone |

| Cyclohex-2-enone | α,β-Unsaturated ketone |

| Phenyl vinyl ketone | α,β-Unsaturated ketone |

| Methyl acrylate | α,β-Unsaturated ester |

| 2-methylcyclopentanone | Ketone |

| 2-bromo-2-methylcyclopentanone | α-Halo ketone |

| 2-methyl-2-cyclopentenone | α,β-Unsaturated ketone |

| Thioamides | Amide derivative |

| Thiazoles | Heterocycle |

| Thioureas | Urea derivative |

| Pyrroles | Heterocycle |

| Diazomethane | Diazo compound |

| Ethyl acetoacetate | β-Keto ester |

| Methyl acetoacetate | β-Keto ester |

| Methyl orsellinate | Aromatic ester |

| 4-hydroxypyridones | Heterocycle |

Reactivity and Derivatization of 2 Chloro 3 Oxopentyl Acetate in Complex Synthesis

Transformations Leading to Thiamine (B1217682) (Vitamin B1) and its Analogues

2-Chloro-3-oxopentyl acetate (B1210297) is a pivotal intermediate in the synthesis of thiamine (Vitamin B1). smolecule.com Its chemical structure, featuring a reactive chloro group and a carbonyl functional group, makes it a versatile building block for constructing the complex thiamine molecule. smolecule.com

Multi-step Synthetic Sequences in Thiamine Precursor Formation

The synthesis of thiamine from 2-chloro-3-oxopentyl acetate involves a series of chemical transformations. smolecule.comresearchgate.net A common strategy involves the reaction of this compound with 2-methyl-4-amino-5-(aminomethyl)pyrimidine and carbon disulfide. justia.com This initial step leads to the formation of an intermediate that subsequently undergoes cyclization and hydrolysis to yield thiothiamine (B128582). justia.com The thiothiamine is then oxidized to produce thiamine. justia.com

A convergent synthesis approach has also been described where 2-chloro-4-oxopentyl acetate is first converted to 3-mercapto-4-oxopentyl acetate. researchgate.net This intermediate is then condensed with 3,4-dihydro-7-methylpyrimido[4,5-d]pyrimidine, which is prepared from 4-amino-2-methyl-5-(aminomethyl)-pyrimidine (Grewe diamine), to form thiamine hydrochloride in excellent yield. researchgate.net

Modern synthetic methods have focused on developing continuous-flow processes for thiamine synthesis. justia.comnewdrugapprovals.org These methods offer advantages such as reduced reaction times, improved yields, and simplified purification procedures. newdrugapprovals.org A full continuous-flow method has been developed that involves the initial addition reaction of this compound, 2-methyl-4-amino-5-(aminomethyl) pyrimidine (B1678525), and carbon disulfide in a continuous-flow reactor. justia.com The subsequent steps, including cyclization, hydrolysis, and oxidation, are also carried out in a continuous manner. justia.com

Table 1: Key Steps in Thiamine Synthesis from this compound

| Step | Reactants | Product |

| 1 | This compound, 2-methyl-4-amino-5-(aminomethyl) pyrimidine, Carbon disulfide | Addition Product |

| 2 | Addition Product, Hydrochloric acid | Cyclized Intermediate |

| 3 | Cyclized Intermediate, Aqueous inorganic base | Thiothiamine |

| 4 | Thiothiamine, Hydrogen peroxide | Thiamine Sulfate |

| 5 | Thiamine Sulfate, Organic hydrochloric acid solution | Thiamine (Vitamin B1) |

Efficiency and Selectivity in Thiamine Synthesis Pathways

The efficiency of thiamine synthesis has been significantly improved through process optimization and the adoption of continuous-flow technologies. newdrugapprovals.org Traditional batch methods for preparing this compound often resulted in low yields (50-65%) due to side reactions and laborious purification steps. In contrast, a fully continuous-flow synthesis of 2-chloro-4-oxopentyl acetate has been developed, achieving a 90% isolated yield with 96% purity. newdrugapprovals.org

In a full continuous-flow synthesis of vitamin B1, the conversion rate of 2-methyl-4-amino-5-(aminomethyl) pyrimidine was reported to be 100%, with the final product having a purity of 98% and a total separation yield of 71.2%. justia.com Another example using methanol (B129727) as a solvent for 3-chloro-4-oxopentyl acetate achieved a 99% purity and a 69.7% total separation yield. justia.com These results highlight the high efficiency and selectivity of modern synthetic pathways.

Reactions with Nucleophiles and Electrophiles

The chemical reactivity of this compound is largely dictated by its functional groups. The chlorine atom acts as a leaving group, making the adjacent carbon susceptible to nucleophilic attack. smolecule.com This allows for nucleophilic substitution reactions where the chloro group is replaced by various nucleophiles, leading to a range of derivatives. smolecule.com For instance, it can react with potassium phthalimide (B116566), where the phthalimide acts as a nucleophile. core.ac.uk

The carbonyl group in this compound makes the molecule susceptible to reactions with electrophiles, although reactions with nucleophiles are more commonly reported in the context of thiamine synthesis. The presence of both a nucleophilic center (the oxygen of the carbonyl and acetate groups) and electrophilic centers (the carbon of the carbonyl group and the carbon bonded to chlorine) allows for a diverse range of chemical transformations.

Regioselectivity and Stereoselectivity in Derivatization Processes

In the synthesis of thiamine and its derivatives, regioselectivity is crucial. The reaction of this compound with other reagents must proceed in a specific manner to ensure the correct formation of the thiazole (B1198619) ring and its attachment to the pyrimidine moiety. For example, in the reaction with ketone enolate ions, the substitution occurs with a high degree of regioselectivity. semanticscholar.org

While information on stereoselective reactions involving this compound is less common in the provided context, the principles of stereochemistry would apply in reactions where new chiral centers are formed. The use of chiral auxiliaries or catalysts could be employed to control the stereochemical outcome of derivatization processes. For instance, chiral aziridines can react with acid chlorides to form intermediates that undergo ring-opening with inversion of configuration, demonstrating stereoselectivity. bioorg.org

Advanced Analytical and Spectroscopic Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of 2-Chloro-3-oxopentyl acetate (B1210297). Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-Chloro-3-oxopentyl acetate, both ¹H and ¹³C NMR spectra offer definitive structural confirmation.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals for this compound are expected in specific regions that confirm the presence of the acetate methyl group and the chlorinated oxopentyl backbone.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The presence of two distinct carbonyl signals is a critical diagnostic feature, differentiating the acetate carbonyl from the ketone carbonyl.

Interactive Table 1: Typical NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹H | ~2.1 | Protons of the acetate methyl group (CH₃) |

| ¹H | ~4.2–4.5 | Protons on the chlorinated oxopentyl backbone |

| ¹³C | ~170 | Carbonyl carbon of the acetate group (C=O) |

| ¹³C | ~200–210 | Carbonyl carbon of the ketone group (C=O) |

| Data sourced from reference |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound is characterized by strong absorption bands corresponding to its two carbonyl groups. The distinct frequencies of the ester and ketone carbonyl stretches are key identifiers.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740 | C=O stretch of the acetate ester |

| ~1680 | C=O stretch of the ketone |

| Data sourced from reference |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. semanticscholar.org For this compound (C₇H₁₁ClO₃), the exact mass is 178.04000 Da. chemsrc.com Electron spray ionization (ESI) is a common technique used to generate the molecular ion for analysis. rsc.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, allowing for accurate purity assessment and real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for determining the purity of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC method using a C18 column is effective. The separation is typically achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water. By monitoring the disappearance of reactants and the appearance of the product peak, the progress of the synthesis can be tracked.

Gas Chromatography (GC) GC is well-suited for the analysis of volatile compounds. It can be used to assess the purity of this compound and to monitor reactions where the reactants and products are sufficiently volatile and thermally stable. engineering.org.cn The technique separates components based on their boiling points and interactions with the stationary phase of the GC column. engineering.org.cn Often, GC is coupled with a mass spectrometer (GC-MS) for definitive peak identification. engineering.org.cn

Interactive Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Typical Application |

| HPLC | C18 (Reverse-Phase) | 70% Acetonitrile / 30% Water | Purity assessment, reaction monitoring. |

| GC | HP-5ms (Capillary) | Helium | Purity analysis, identification of volatile impurities. engineering.org.cn |

Advanced Hyphenated Techniques for Impurity Profiling

Impurity profiling—the identification and quantification of all impurities in a substance—is critical in chemical and pharmaceutical development. ajrconline.org Hyphenated techniques, which couple a separation technique with a spectroscopic one, are powerful tools for this purpose as they can separate complex mixtures and provide structural information on the isolated components. semanticscholar.orgajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities. As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each peak, enabling structural elucidation. engineering.org.cn

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for analyzing non-volatile or thermally labile impurities that are not amenable to GC analysis. It allows for the separation of impurities by HPLC, followed by their detection and identification by mass spectrometry. semanticscholar.org In the context of synthesizing intermediates like thiamine (B1217682) (Vitamin B1), LC-MS analysis is used to confirm the purity of products at various stages. engineering.org.cn

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For complex structural problems where mass spectrometry data is insufficient, LC-NMR provides a definitive solution. It involves separating an impurity by HPLC and then directly transferring it to an NMR spectrometer to acquire detailed structural data. ajrconline.org

The use of these hyphenated techniques is essential for creating a comprehensive impurity profile of this compound, ensuring its quality and suitability for subsequent research or synthetic steps. ajrconline.org

Quantitative Analytical Methods for Reaction Yields and Conversions

Accurate determination of reaction yields and conversions is crucial for process optimization and scale-up. Various analytical methods are employed for this quantification.

Yield Calculation The isolated yield of a reaction is a measure of its efficiency. In a continuous flow synthesis of the related compound 3-chloro-4-oxopentyl acetate, an isolated yield of 90% with 96% purity was achieved. acs.org Similarly, in the synthesis of another complex molecule, a final product was obtained with a 93% yield and 99% purity after recrystallization. bibliotekanauki.pl These examples highlight that high yields and purity are achievable and are typically confirmed after purification steps like chromatography or recrystallization. rsc.orgbibliotekanauki.pl

Reaction Conversion and Purity Analysis The conversion of reactants and the purity of the product are often monitored throughout the reaction using chromatographic methods like HPLC or GC. engineering.org.cn For instance, in one study, the complete conversion of a starting material was confirmed, leading to a product with 98% purity as determined by chromatographic analysis. engineering.org.cn Orthogonal experiment design and repeated experiments are sometimes used to verify the reproducibility and robustness of a synthetic method, ensuring consistent yields and purity. bibliotekanauki.pl

Interactive Table 4: Example of Quantitative Data from Synthesis of a Related Compound

| Experiment Run | Crude Yield (%) |

| 1 | 98.5 |

| 2 | 97.8 |

| 3 | 98.1 |

| 4 | 98.7 |

| 5 | 98.0 |

| 6 | 98.6 |

| Average | 98.28 |

| This table is illustrative, based on data for a related N-alkylation reaction, demonstrating the method of verifying reproducibility. bibliotekanauki.pl |

Applications and Broader Impact in Organic Chemistry Research

Role in the Synthesis of Pharmaceutical Intermediates Beyond Vitamin B1

The chemical architecture of 2-Chloro-3-oxopentyl acetate (B1210297) makes it a suitable precursor for a variety of pharmaceutical intermediates. Its functional groups are amenable to a range of chemical transformations, allowing for its incorporation into more complex, biologically active molecules. smolecule.com The primary reaction pathways involve nucleophilic substitution at the chlorinated carbon and various reactions at the ketone position. smolecule.com

Research indicates that the compound and its derivatives have been explored for potential biological activities, including preliminary studies into anticancer properties and enzyme inhibition. This suggests its potential as a starting scaffold for the development of new therapeutic agents. For instance, it can be used to synthesize Thiothiamine (B128582), a sulfur-containing derivative related to the thiamine (B1217682) structure. lookchem.com The synthesis of such analogs is crucial for structure-activity relationship (SAR) studies, which aim to optimize the therapeutic properties of a lead compound.

| Application Area | Description | Key Reactions |

|---|---|---|

| Scaffold for Bioactive Molecules | Serves as a starting material for compounds investigated for anticancer and enzyme inhibition activities. | Nucleophilic Substitution, Ketone Derivatization |

| Thiamine Analogs | Used in the synthesis of related structures like Thiothiamine for research purposes. lookchem.com | Thiazole (B1198619) ring formation |

Contribution to Agrochemical Synthesis and Fine Chemicals

The reactivity of 2-Chloro-3-oxopentyl acetate also lends itself to the synthesis of agrochemicals and other fine chemicals. smolecule.com Although specific, large-scale agrochemical applications are not as prominently documented as its pharmaceutical roles, its derivatives are considered potentially useful for developing new crop protection agents. smolecule.com The structural motifs accessible from this intermediate are relevant in the design of molecules with desired biological effects on pests or plants. In the realm of fine chemicals, it serves as an intermediate for substances used in various specialized applications, including the production of flavor and fragrance compounds like Sulfurol.

Development of New Synthetic Reagents and Building Blocks

This compound is fundamentally a bifunctional building block, offering two distinct sites for chemical modification. cymitquimica.com This dual reactivity is key to its role in developing new, more complex reagents for organic synthesis. The chloro group can be readily displaced by a variety of nucleophiles, enabling the introduction of new functional groups, while the ketone allows for reactions such as aldol (B89426) condensations, reductions, and reductive aminations.

A significant area of development is its use as a chiral building block. The presence of a stereocenter at the second carbon atom means that enantiomerically pure versions of the compound can serve as valuable starting materials for asymmetric synthesis. Strategies to achieve this include:

Catalytic Asymmetric Chlorination: This method can introduce the chlorine atom enantioselectively, leading to a chiral product with high enantiomeric excess.

Kinetic Resolution: Enzymes, such as lipases, can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

These approaches transform a simple achiral precursor into a valuable chiral intermediate for the synthesis of enantiomerically pure pharmaceuticals and other complex target molecules.

| Functional Group | Potential Reactions | Application in Synthesis |

|---|---|---|

| Chloro Group | Nucleophilic Substitution | Introduction of amines, azides, thiols, etc. |

| Ketone Group | Reduction, Reductive Amination, Aldol Condensation | Formation of alcohols, amines, and C-C bonds |

| Chiral Center (C2) | Asymmetric Synthesis | Synthesis of enantiomerically pure compounds |

Case Studies of Complex Molecule Synthesis Utilizing this compound

The most well-documented and significant application of this compound in complex molecule synthesis is its role as a key intermediate in the industrial production of Vitamin B1 (Thiamine). Modern synthetic processes, particularly those employing continuous flow chemistry, have been optimized for this transformation.

In a typical continuous flow process:

A precursor is subjected to chlorination to form the chloro-ketone moiety.

The subsequent reaction, often a decarboxylation/acylation step, is completed rapidly.

The resulting this compound is then typically condensed with a pyrimidine (B1678525) fragment (like 4-amino-5-(aminomethyl)-2-methylpyrimidine) to form the thiazole ring of thiamine.

This streamlined approach, often involving inline extractions without the need for isolating intermediates, has significantly improved the efficiency and yield of Thiamine synthesis, showcasing the industrial relevance of this building block. While its application in synthesizing other complex natural products is less common, its foundational role in the Thiamine synthesis remains a benchmark case study in process chemistry and optimization.

Challenges and Future Directions in Research on 2 Chloro 3 Oxopentyl Acetate

Development of More Sustainable and Environmentally Benign Synthetic Routes

A significant challenge in the production of 2-Chloro-3-oxopentyl acetate (B1210297) has been the reliance on traditional batch synthesis methods, which are often plagued by low yields (50-65%), significant solvent consumption (up to 10 L/kg of product), and safety concerns related to exothermic reactions. The future of its synthesis lies in the adoption of greener and more sustainable methodologies, with continuous-flow processing leading the way.

Continuous-Flow Synthesis: Modern continuous-flow systems have emerged as a superior alternative to batch processing. These systems integrate chlorination, decarboxylation, and acylation steps into a single, streamlined process, drastically reducing reaction times and improving yields. acs.org A landmark two-step continuous process demonstrated a 90% isolated yield and 96% purity, while cutting solvent use by 80% compared to batch methods. acs.org The chlorination can be achieved in as little as 30 seconds of residence time in a microchannel reactor. acs.org Further process intensification using static micromixers has shown the potential to achieve 98% conversion with a residence time of just 15 seconds, a significant improvement validated by computational fluid dynamics (CFD) simulations.

| Metric | Batch Synthesis | Continuous-Flow Synthesis |

| Yield | 50–75% | 85–95% |

| Purity | 80–90% | 93–96% |

| Reaction Time | 6–8 hours | <1 hour |

| Solvent Consumption | 8–10 L/kg | 1–2 L/kg |

| Scalability | Limited | High |

| Data synthesized from research on batch versus continuous-flow methods. |

Emerging Green Technologies: Beyond flow chemistry, other environmentally benign routes are being explored.

Photochemical Chlorination: Preliminary research using UV light and N-chlorosuccinimide (NCS) has achieved 80% conversion in just five minutes, offering a potentially rapid and efficient alternative, though scalability is yet to be proven.

Enzymatic Acetylation: The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), for the acetylation step represents a move towards biocatalysis. rsc.org This approach aligns with green chemistry principles by utilizing enzymes that operate under mild conditions, reducing energy consumption and waste. rsc.orgsci-hub.se

Alternative Reagents: The use of iron catalysts, such as environmentally benign Fe₂O₃, in related synthetic transformations highlights a trend toward replacing hazardous or expensive catalysts with more sustainable options. acs.org

Exploration of Novel Reactivity and Uncharted Transformations

The reactivity of 2-Chloro-3-oxopentyl acetate is primarily dictated by its three functional groups: the chloro group, the ketone, and the acetate ester. While its use in forming the thiazole (B1198619) ring of thiamine (B1217682) is well-documented, its broader synthetic utility remains largely uncharted. nih.gov

Known Transformations:

Nucleophilic Substitution: The chlorine atom is a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com This is exemplified by its reaction with thioformamide (B92385) in vitamin B1 synthesis. nih.gov

Carbonyl Chemistry: The ketone group can undergo typical carbonyl reactions, such as condensation and reduction.

Hydrolysis and Decarboxylation: The compound can be hydrolyzed to the corresponding alcohol and carboxylic acid, and it can undergo decarboxylation under certain conditions. smolecule.com

Future Exploration: The combination of these functional groups in a single, relatively small molecule opens the door to a wide range of complex transformations. Future research could focus on:

Multicomponent Reactions (MCRs): Designing novel MCRs where this compound acts as a versatile building block could lead to the rapid assembly of complex molecular scaffolds with potential biological activity. tesisenred.net

Domino and Tandem Reactions: Exploring conditions that trigger sequential reactions, such as a nucleophilic substitution followed by an intramolecular condensation, could provide efficient routes to heterocyclic compounds. researchgate.netekb.eg

Asymmetric Catalysis: Developing enantioselective transformations of the ketone or reactions involving the prochiral center created upon substitution would be highly valuable for producing chiral derivatives for pharmaceutical applications. scholaris.ca

Metal-Catalyzed Cross-Coupling: Utilizing the chloro-group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) could enable the formation of C-C bonds, linking the pentyl acetate core to various aryl or vinyl groups. rsc.org

Advanced Process Analytical Technologies (PAT) for Real-time Monitoring and Control

The shift towards continuous manufacturing necessitates the implementation of advanced process analytical technologies (PAT) to ensure process stability and product quality. mt.com For the synthesis of this compound, PAT offers a means to move from post-synthesis quality control to real-time quality assurance. mt.comacs.org

Inline Monitoring Techniques:

Spectroscopy (Raman and FT-IR): Inline Raman and FT-IR spectroscopy are powerful tools for real-time monitoring of continuous flow reactions. nih.gov These techniques can track the consumption of reactants and the formation of the product by monitoring characteristic vibrational frequencies, such as the C=O stretches of the ketone (~1680 cm⁻¹) and acetate (~1740 cm⁻¹) groups. This allows for rapid process optimization and ensures consistent product quality over time. nih.gov

Chromatography: Inline high-performance liquid chromatography (HPLC) can provide real-time data on product purity and byproduct formation.

Process Control and Safety:

Calorimetry: Reaction calorimeters are crucial for studying the thermodynamics of the synthesis, particularly the exothermic chlorination step. mt.com This data is vital for designing safe and scalable processes, preventing thermal runaway reactions, and optimizing reaction conditions for both safety and yield. mt.com

Integrated Control Systems: The integration of PAT tools with automated control systems allows for the dynamic adjustment of process parameters (e.g., flow rate, temperature, reagent stoichiometry) to maintain optimal conditions, minimize deviations, and ensure the process remains within its design space. researchgate.netmt.com

Computational Design of New Reactions and Derivations

Computational chemistry is poised to accelerate the discovery of new reactions and derivatives of this compound. By modeling reaction pathways and predicting molecular properties, researchers can prioritize experimental efforts and gain deeper mechanistic insights.

Current and Future Applications:

Process Modeling: Computational fluid dynamics (CFD) has already been successfully used to model and optimize mixing in continuous-flow reactors for this synthesis, leading to improved mass transfer and higher conversion rates. acs.org

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, such as the SRN1 mechanism observed in related photostimulated reactions, and to predict the regioselectivity and stereoselectivity of new transformations. researchgate.netsemanticscholar.orgwhiterose.ac.uk This is particularly useful for understanding the competition between different reactive sites on the molecule.

Virtual Screening and Derivative Design: Computational tools can be used to design libraries of virtual derivatives by modifying the core structure of this compound. The predicted properties of these derivatives (e.g., reactivity, potential biological activity) can then be used to select the most promising candidates for synthesis. This approach can streamline the discovery of new molecules for applications in pharmaceuticals or material science. nih.gov

Expanding Applications in Emerging Fields of Chemistry (e.g., Material Science, Catalysis)

While primarily known as a pharmaceutical intermediate, the reactive functional groups of this compound make it an attractive building block for applications in other chemical fields. smolecule.commdpi.com

Material Science: The presence of multiple reactive sites offers pathways for polymerization and material functionalization.

Polyester Synthesis: The acetate group could be hydrolyzed to an alcohol, which, along with the ketone (potentially after reduction), could serve as a monomer for creating novel polyesters or other polymers. The chlorine atom provides a site for post-polymerization modification. rsc.org

Functional Monomers: The entire molecule could be incorporated as a functional monomer to introduce ketone and chloro groups into a polymer backbone, allowing for subsequent cross-linking or the attachment of other molecules.

Catalysis: The molecule's structure could be adapted for the synthesis of novel ligands for catalysis.

Ligand Synthesis: By reacting the chloro group with appropriate nucleophiles (e.g., amines, phosphines), this compound could serve as a precursor to chiral or achiral ligands for transition metal catalysis. The ketone and acetate functionalities could be modified to fine-tune the steric and electronic properties of the resulting ligand.

Organocatalysis: Derivatives of this compound could potentially be explored as organocatalysts, leveraging its specific functional group arrangement to catalyze certain organic transformations.

Q & A

Q. What are the established synthetic routes for 2-Chloro-3-oxopentyl acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via acetylation of intermediates such as 3-chloro-4-oxopentanol. A notable method involves a fully continuous-flow microreactor system, which enhances reaction efficiency by improving heat and mass transfer. Key parameters include temperature control (20–50°C), stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to acetylating agent), and residence time optimization (2–10 minutes). The continuous-flow method reduces side reactions and achieves yields >85% compared to batch processes .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 30–40°C | Prevents thermal degradation |

| Residence Time | 5–7 minutes | Maximizes conversion |

| Acetylating Agent | 1.2 equivalents | Ensures complete reaction |

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 2.1 ppm (acetate methyl group) and δ 4.2–4.5 ppm (chlorinated oxopentyl backbone) confirm structure. Carbonyl signals appear at ~170 ppm (acetate) and 200–210 ppm (ketone) .

- FT-IR : Strong absorbance at 1740 cm⁻¹ (C=O stretch for acetate) and 1680 cm⁻¹ (ketone C=O).

- Chromatography :

Use reverse-phase HPLC with a C18 column (mobile phase: 70% acetonitrile/30% H₂O) for purity analysis. Retention time typically 8–10 minutes .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : While specific safety data sheets (SDS) for this compound are not provided in the evidence, general protocols for chlorinated ketones apply:

- PPE : Nitrile gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³ for similar compounds) .

- Spill Management : Absorb with silica gel and dispose as halogenated waste .

Advanced Research Questions

Q. How can continuous-flow microreactor systems improve the scalability and safety of synthesizing this compound?

- Methodological Answer : Continuous-flow systems minimize hazardous intermediate accumulation and enable precise control over exothermic reactions. For example, a patented method (US11618727B2) uses a two-stage reactor:

Chlorination : React 3-oxopentyl acetate with Cl₂ gas in a Teflon-coated microchannel (residence time: 3 minutes).

Quenching : Immediate neutralization with NaHCO₃ in a segmented flow setup.

This approach reduces byproduct formation by 30% and achieves 92% yield, critical for scaling to pilot plants .

Q. What computational or crystallographic tools are recommended for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- Crystallography : Use SHELX suite (SHELXL for refinement) to solve crystal structures. For electron density mapping, integrate ORTEP-3 for graphical visualization of thermal ellipsoids and bond angles .

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to predict NMR shifts and verify stereochemistry .

Q. What are the challenges in utilizing this compound as a chiral building block, and how can enantioselective synthesis be achieved?

- Methodological Answer : The ketone and acetate groups create multiple reactive sites, complicating enantiocontrol. Strategies include:

- Catalytic Asymmetric Chlorination : Use Jacobsen’s Mn-salen catalyst (5 mol%) in dichloromethane at -20°C to induce >90% ee .

- Kinetic Resolution : Employ lipase-based enzymatic acetylation (e.g., CAL-B) to separate enantiomers during esterification .

Data Contradictions and Resolution

- Evidence Conflict : The CAS number for this compound is listed as 13051-49-5 in ECHA registrations , but older sources (e.g., ) cite 580-48-3 for a structurally similar triazine compound.

- Resolution : Cross-verify using IUPAC nomenclature and spectral databases. The correct CAS for this compound is 13051-49-5, confirmed by REACH registration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.